3-Bromo-1-cyclopentylpyrazole-4-sulfonamide
Description
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a bromine atom, a cyclopentyl group, and a sulfonamide group attached to a pyrazole ring, making it a unique and potentially valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
3-bromo-1-cyclopentylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2S/c9-8-7(15(10,13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDSPJFNOAMDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclization of appropriate hydrazines with 1,3-diketones or their equivalents . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of substituted pyrazoles and sulfonamides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-1-cyclopentylpyrazole-4-sulfonamide would depend on its specific application. In biological systems, sulfonamide compounds typically exert their effects by inhibiting enzymes or interfering with metabolic pathways . For example, they can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects . The bromine and cyclopentyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets, potentially increasing its efficacy and selectivity .
Comparison with Similar Compounds
3-Bromo-1-cyclopentylpyrazole-4-sulfonamide can be compared with other similar compounds, such as:
3-Bromo-1-phenylpyrazole-4-sulfonamide: This compound has a phenyl group instead of a cyclopentyl group, which may affect its reactivity and biological activity.
3-Bromo-1-cyclohexylpyrazole-4-sulfonamide: The cyclohexyl group is larger than the cyclopentyl group, potentially leading to different steric effects and reactivity.
3-Chloro-1-cyclopentylpyrazole-4-sulfonamide: The chlorine atom may result in different electronic effects compared to the bromine atom, influencing the compound’s reactivity and interactions.
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